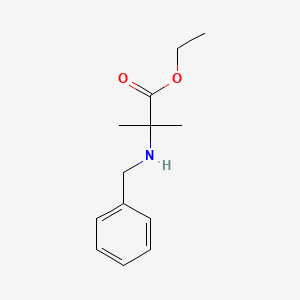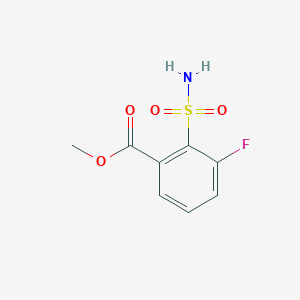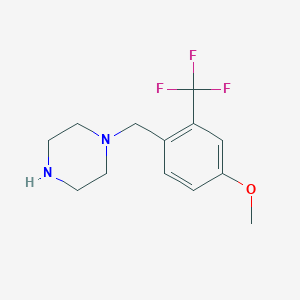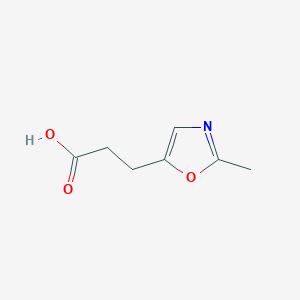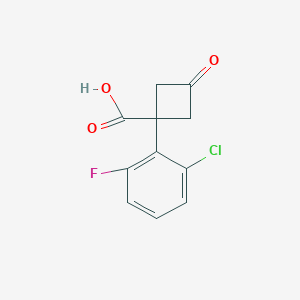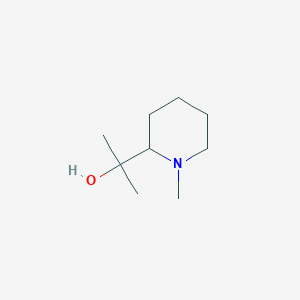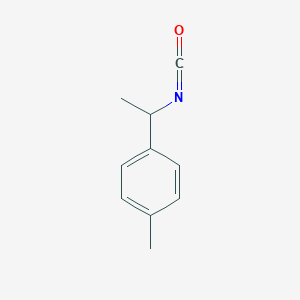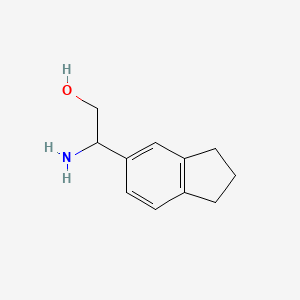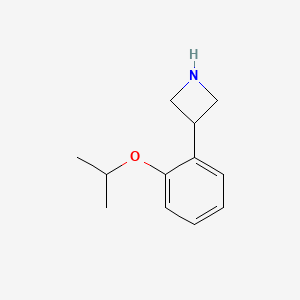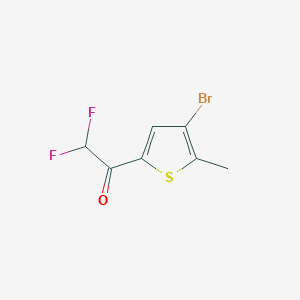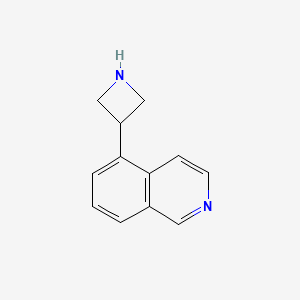
5-(Azetidin-3-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)isoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an isoquinoline ring fused with an azetidine ring, making it a unique and interesting compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)isoquinoline can be achieved through various methods. One common approach involves the use of isoquinoline derivatives and azetidine precursors. For example, a Goldberg–Ullmann-type coupling reaction can be employed, where isoquinoline derivatives are reacted with appropriate amides in the presence of copper (I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate . This method allows for the efficient synthesis of isoquinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of metal catalysts, such as copper (I) iodide, and appropriate reaction conditions can facilitate the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups .
科学的研究の応用
5-(Azetidin-3-yl)isoquinoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-(Azetidin-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Isoquinoline: A basic structure similar to 5-(Azetidin-3-yl)isoquinoline but without the azetidine ring.
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Oxazole Derivatives: Compounds with a five-membered ring containing oxygen and nitrogen, showing diverse biological activities.
Uniqueness
This compound is unique due to its fused azetidine and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
5-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10/h1-6,10,14H,7-8H2 |
InChIキー |
GGIMENXURAQJNG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
